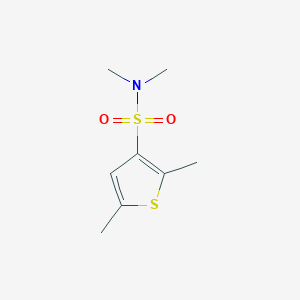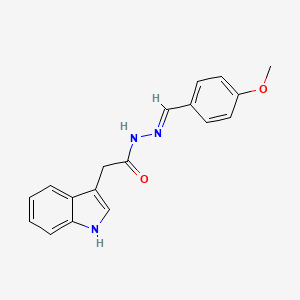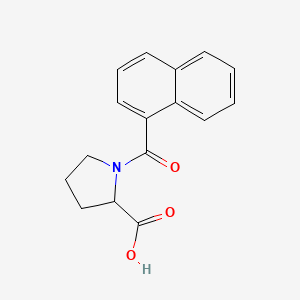![molecular formula C14H14N4O2 B5521485 1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5521485.png)
1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole is a useful research compound. Its molecular formula is C14H14N4O2 and its molecular weight is 270.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.11167570 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Angiotensin II Receptor Antagonistic Activities
Benzimidazole derivatives, including structures related to 1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole, have been investigated for their potential in inhibiting angiotensin II (AII) receptor, a key target in hypertension management. Studies demonstrate that certain benzimidazole-7-carboxylic acids bearing oxadiazole rings exhibit significant in vitro and in vivo AII receptor antagonistic activities. These compounds, including those bearing the 5-oxo-1,2,4-oxadiazole ring, have shown to possess high affinity for the AT1 receptor and effectively inhibit the AII-induced pressor response. Their increased lipophilicity might contribute to improved bioavailability, suggesting their potential as nonpeptide AII receptor antagonists (Kohara et al., 1996).
Antibacterial Activity
Benzimidazole derivatives containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles have been synthesized and evaluated for their antibacterial activity. The structural elucidation based on spectral data suggests these compounds' potential against various microbial pathogens. Their antimicrobial efficacy was tested against bacteria, mold, and yeast, highlighting the versatility of benzimidazole derivatives in combating microbial infections (Tien et al., 2016).
Anticancer Screening and SAR Studies
A novel series of benzimidazole derivatives bearing 1,3,4-oxadiazole moieties have been synthesized and subjected to in vitro anticancer screening. These compounds, designed from cyclization reactions involving 2-methyl-1H-benzimidazole, were tested against various human cancer cell lines, including hepatocellular carcinoma, breast adenocarcinoma, and cervical carcinoma cells. The synthesis approach and structure-activity relationship (SAR) studies provide insights into the potential therapeutic applications of these compounds in cancer treatment (Varshney et al., 2015).
Synthesis and Characterization for Cyclooxygenase (COX-2) Inhibition
Research has led to the design and synthesis of benzimidazole analogs endowed with oxadiazole, aimed at developing selective cyclooxygenase-2 (COX-2) inhibitors. These compounds exhibit significant anti-inflammatory activity, with potential applications in the treatment of inflammation-related disorders. Their synthesis, structural characterization, and biological evaluations underscore the importance of the benzimidazole and oxadiazole combination in medicinal chemistry (Rathore et al., 2014).
Antimicrobial and Molluscicidal Activities
Further explorations into benzimidazole derivatives have revealed their antimicrobial and molluscicidal activities. Compounds synthesized from benzimidazole carrying different heterocycles were evaluated for their efficacy against pathogenic strains and pests. These studies contribute to the understanding of benzimidazole derivatives' potential in developing new antimicrobial agents and pest control measures (Nofal et al., 2002).
Propriétés
IUPAC Name |
5-(1-methylbenzimidazol-5-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-18-8-15-11-6-9(2-3-12(11)18)14-16-13(17-20-14)10-4-5-19-7-10/h2-3,6,8,10H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAWHMGBUUBDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C3=NC(=NO3)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S*,4R*)-1-[(3-fluoro-7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5521413.png)

![3,5-dimethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5521427.png)




![N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5521471.png)
![methyl 3-({[(4-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5521479.png)
![2-(benzylthio)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5521491.png)

![methyl 2-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5521510.png)
![4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5521524.png)
